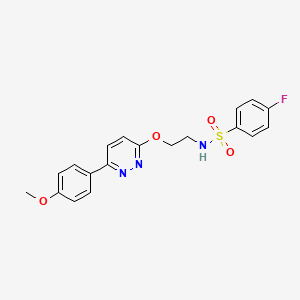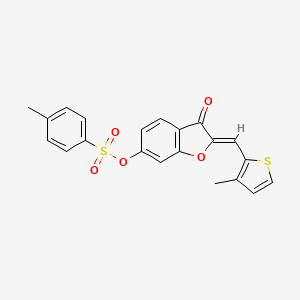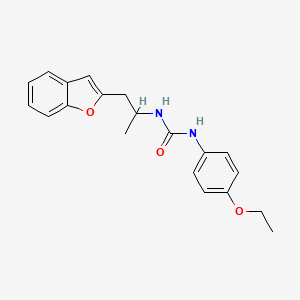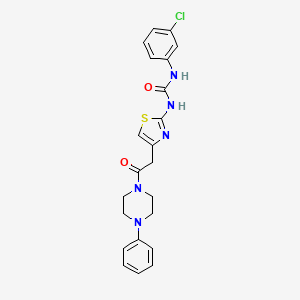
1-Cyclopropyl-2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound featuring a cyclopropyl group, a piperazine ring, and a sulfonyl group attached to a methoxy-substituted phenyl ring
Mechanism of Action
Target of Action
A compound with a similar structure, ssr125543a, has been reported to have nanomolar affinity for human cloned or native corticotrophin-releasing factor (crf) 1 receptors .
Mode of Action
Based on its structural similarity to ssr125543a, it may interact with its target receptors and modulate their activity
Biochemical Pathways
Compounds with similar structures have been involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be added through cyclopropanation reactions, which involve the addition of a carbene to an alkene.
Final Assembly: The final compound is assembled through a series of coupling reactions, such as Suzuki–Miyaura coupling, to link the various functional groups together.
Chemical Reactions Analysis
1-Cyclopropyl-2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes several types of chemical reactions:
Scientific Research Applications
1-Cyclopropyl-2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: The compound’s piperazine moiety is a common feature in many pharmaceuticals, making it a valuable scaffold for drug development.
Material Science: Its unique structural features make it useful in the synthesis of advanced materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
1-Cyclopropyl-2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can be compared with other piperazine derivatives:
Trimetazidine: Used in the treatment of angina, it also features a piperazine ring but lacks the sulfonyl group.
Aripiprazole: An antipsychotic drug with a piperazine ring, but with different substituents that confer distinct pharmacological properties.
Sitagliptin: A diabetes medication that includes a piperazine ring and a different set of functional groups.
These comparisons highlight the unique structural features of this compound, particularly its sulfonyl group and cyclopropyl moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13-3-6-16(23-2)17(11-13)24(21,22)19-9-7-18(8-10-19)12-15(20)14-4-5-14/h3,6,11,14-15,20H,4-5,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXHGPHYSLXLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-(4-chlorobenzenesulfonyl)-8-(4-ethylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2741092.png)
![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2741094.png)

![7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2741096.png)
![1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B2741097.png)
![11-(2,6-difluorobenzenesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2741098.png)
![4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane](/img/structure/B2741102.png)
![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2741103.png)

